Compound Description: Dasatinib (N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide) is a potent anti-tumor drug. It inhibits the growth of various cancer cell lines, including leukemia, mammary carcinoma, and colon carcinoma [, ]. Dasatinib acts by inhibiting tyrosine kinases, including Src family kinases and BCR-ABL, which are involved in cell growth and proliferation [].
Relevance: Dasatinib shares a core structure with N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, consisting of a 2-aminothiazole ring substituted at the 4-position with a carboxamide group and at the 2-position with a substituted pyrimidine ring [, ]. The presence of these key structural features suggests potential similarities in their biological activity and mechanism of action.
Relevance: This compound and N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide both belong to the 2-amino-thiazole-5-carboxylic acid phenylamide class of compounds []. These shared structural features suggest that they might exhibit similar biological activity profiles.
Compound Description: Identified as a major unknown acid degradation impurity of Dasatinib during forced degradation studies, this compound was isolated and characterized using various spectroscopic techniques, including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy [].
Compound Description: This known impurity is an oxidative degradation product of Dasatinib []. It was identified during forced degradation studies using high-performance liquid chromatography (HPLC) analysis and characterized using spectroscopic techniques [].
Compound Description: This compound served as a model drug candidate to demonstrate the utility of a 24-well microtiter plate screening system for identifying microbial strains capable of producing drug metabolites [].
Relevance: While not directly structurally related to N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, this compound's inclusion in a study investigating microbial biotransformation techniques highlights a potential approach for generating metabolites of the target compound []. This method could be valuable for studying the metabolism and pharmacokinetic properties of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide.
Compound Description: BF1 is a thiazole derivative that demonstrates cytotoxic effects towards various tumor cells, including lymphoma cells []. Studies revealed that BF1 induces apoptotic and necrotic changes in lymphoma cells, impacting cellular structures such as the nucleus, plasma membrane, lysosomes, and mitochondria [].
Compound Description: Similar to BF1, PP2 is a thiazole derivative with cytotoxic effects against various tumor cells, including lymphoma cells []. It causes structural changes in lymphoma cells, impacting the nucleus, plasma membrane, lysosomes, and mitochondria, leading to apoptosis and necrosis []. Furthermore, PP2 significantly reduces mitochondrial membrane potential [].
Relevance: While structurally distinct from N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, PP2's classification as a thiazole derivative with anti-tumor properties suggests a potential area of shared biological activity. The study highlighting PP2's impact on mitochondrial membrane potential provides a specific cellular mechanism that could be further investigated for the target compound [].
Compound Description: This compound is a potent and novel inhibitor of AKT kinase []. It displays significant antitumor effects, particularly against human CNE2 and MDA-MB-453 cell lines, by inducing apoptosis and suppressing tumor growth [].
Relevance: While not directly structurally similar, the presence of the 2-aminothiazole-5-carboxamide core in DC120, a known AKT kinase inhibitor, suggests a potential link to the biological activity of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide. Investigating the target compound for AKT kinase inhibitory activity could be a valuable research direction [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.